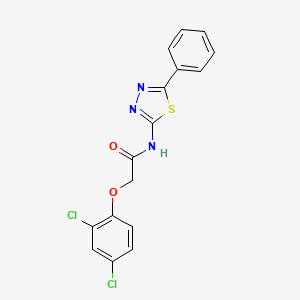

2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and an acetamide moiety linked to a 2,4-dichlorophenoxy group. Its structure combines the bioisosteric properties of the thiadiazole ring with the pharmacophoric 2,4-dichlorophenoxy group, which is known to enhance binding affinity to biological targets such as cyclooxygenase-2 (COX-2) and protein kinases .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2S/c17-11-6-7-13(12(18)8-11)23-9-14(22)19-16-21-20-15(24-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVAKXOHUXYXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. Initially, 2,4-dichlorophenol is reacted with chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with 5-phenyl-1,3,4-thiadiazol-2-amine under suitable conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to increase yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiadiazole rings.

Reduction: Reduction reactions can occur, especially at the dichlorophenoxy group.

Substitution: Substitution reactions are common, where various functional groups can replace hydrogen atoms on the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄) are employed.

Major Products Formed:

Oxidation: Formation of quinones, hydroquinones, and other oxidized derivatives.

Reduction: Production of corresponding alcohols and amines.

Substitution: Generation of halogenated derivatives and sulfonated products.

Scientific Research Applications

Antimicrobial Activity

Overview : Thiadiazole derivatives are known for their antimicrobial properties. The compound has been evaluated for its efficacy against various microbial strains.

Case Studies :

- In a study published in the Egyptian Journal of Chemistry, derivatives of thiadiazole were synthesized and tested against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. Some compounds showed significant antibacterial activity, outperforming commercial bactericides at concentrations as low as 100 μg/mL .

- Another research highlighted the synthesis of new thiadiazole derivatives that exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substitutions was noted to enhance antibacterial activity .

| Compound | Target Microorganism | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|---|

| 51m | X. oryzae | 30% | 100 |

| 51m | F. graminearum | 56% | 100 |

Anticancer Activity

Overview : Thiadiazole derivatives are also being explored for their anticancer properties. The compound's structure suggests potential interactions with cancer cell lines.

Case Studies :

- Research has demonstrated that certain thiadiazole derivatives exhibit significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231). For instance, a derivative showed an IC50 value of 3.3 μM, indicating strong antitumor activity compared to standard chemotherapy agents like cisplatin .

- A different study assessed the antitubercular activity of related thiadiazole compounds against Mycobacterium smegmatis, revealing some derivatives with MIC values lower than those of established treatments such as Isoniazid .

| Compound | Cancer Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| N-benzyl-5-(4-fluorophenyl)-... | MDA-MB-231 | 3.3 | Cisplatin |

| N-{[4-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazole-2-amine | HEK293T | 34.71 | Cisplatin |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The dichlorophenoxy group may interact with enzymes or receptors, while the thiadiazole ring can bind to nucleophilic sites. The exact mechanism would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the phenoxy group, thiadiazole ring, or acetamide side chain. Key examples include:

Key Observations :

Comparison with Analogues :

- Compounds like 5k and 5e () use similar coupling strategies but vary in the phenoxy or thioether substituents.

- Higher-yielding derivatives (e.g., 5h, 88% yield ) employ benzylthio groups, suggesting steric and electronic factors influence reaction efficiency.

Pharmacological Activity

2.3.1. Anticancer Potential

- Apoptosis Induction : Thiadiazole derivatives with fluorophenyl groups (e.g., compound 63 ) exhibit cytotoxicity against breast cancer (MCF-7) cells, highlighting the role of halogen substituents in apoptosis pathways.

2.3.2. Anti-Inflammatory Activity

- COX-2 Selectivity: Derivatives of 2-(2,4-dichlorophenoxy)acetic acid (e.g., compound 3 in ) show COX-2 inhibition, suggesting the target compound may share this activity .

Molecular Docking and Binding Interactions

- Docking Studies: Compound 3 () forms salt bridges with Akt’s Arg273 and Lys179, while compound 8 utilizes hydrophobic interactions with Trp80 . The target compound’s 2,4-dichlorophenoxy group may similarly anchor to hydrophobic pockets in COX-2 or kinases.

- Comparative Affinity: The dichlorophenoxy group’s electronegativity could enhance binding compared to non-halogenated analogues (e.g., 5k ).

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and potential mechanisms of action.

Synthesis of the Compound

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of suitable bases. The process may also include various substitution reactions to enhance biological activity. The general synthetic route can be summarized as follows:

- Formation of Thiadiazole Ring : The starting material undergoes cyclization to form the thiadiazole structure.

- Acetylation : The thiadiazole derivative is then reacted with chloroacetyl chloride to introduce the acetamide functionality.

- Substitution Reactions : Further modifications may be performed to incorporate the dichlorophenoxy group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).

- Cytotoxicity Assays : The in vitro cytotoxicity was assessed using MTT assays. For instance, derivatives related to this compound exhibited significant growth inhibition in MCF-7 cells with IC50 values as low as for similar structures .

- Mechanism of Action : The mechanism appears to involve induction of apoptosis, characterized by increased caspase activity and alterations in cell cycle progression . Specifically, treatment with related compounds led to cell cycle arrest at G2/M phases and upregulation of pro-apoptotic factors such as Bax and caspase 9 .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains.

- In Vitro Testing : Studies indicated that certain derivatives displayed significant antibacterial activity against pathogens like E. coli and Staphylococcus aureus. For example, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide demonstrated notable inhibition rates against Xanthomonas oryzae at concentrations as low as .

Comparative Analysis

The following table summarizes key biological activities associated with 1,3,4-thiadiazole derivatives relevant to this compound:

Case Studies

- Case Study on Anticancer Effects : A study involving a series of thiadiazole derivatives demonstrated that substituents significantly influenced cytotoxicity profiles against MCF-7 cells. The introduction of lipophilic groups enhanced activity due to improved membrane permeability .

- Case Study on Antimicrobial Properties : Another research focused on the antimicrobial efficacy of various thiadiazole derivatives reported that certain compounds exhibited superior activity against resistant strains compared to conventional antibiotics .

Q & A

Q. Key Conditions :

- Solvents : Toluene/water mixtures (8:2), DMF, or ethanol for recrystallization .

- Temperature : Reflux (100–120°C) for coupling; room temperature for cyclization .

- Purification : Filtration, recrystallization (ethanol), or column chromatography .

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer:

Characterization relies on:

- 1H/13C NMR : Identifies acetamide linkages (δ 2.1–2.3 ppm for CH3) and aromatic protons (δ 6.8–7.5 ppm) .

- FT-IR : Confirms C=O stretching (1680–1720 cm⁻¹) and C–N bonds (1250–1350 cm⁻¹) .

- Mass Spectrometry (LCMS) : Validates molecular weight (e.g., m/z 450–470 for [M+H]+) and fragmentation patterns .

- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N/S ratios .

Basic: What solvents and conditions are critical for its synthesis?

Methodological Answer:

- Solvent Systems :

- Reaction Time : 4–7 hours for reflux steps; extended times (>10 hours) risk decomposition .

- Catalysts : Triethylamine (10% v/v) to neutralize HCl byproducts in chloroacetylations .

Advanced: How can researchers address low yields in coupling reactions?

Methodological Answer:

Low yields (e.g., <50%) arise from:

- Side reactions : Competing hydrolysis of chloroacetamide intermediates. Solution : Use anhydrous solvents (e.g., dry DMF) and inert atmospheres .

- Steric hindrance : Bulky substituents on thiadiazole rings. Solution : Optimize molar ratios (1:1.5 reagent:substrate) and employ ultrasound-assisted synthesis to enhance kinetics .

- Incomplete conversion : Monitor via TLC (hexane:ethyl acetate, 9:1) and extend reaction time incrementally .

Advanced: What computational methods optimize synthesis pathways?

Methodological Answer:

- Quantum Chemical Calculations : Density functional theory (DFT) predicts transition states and intermediates, reducing trial-and-error .

- Reaction Path Search Algorithms : Identify energetically favorable pathways for cyclization and coupling .

- Machine Learning : Trained on existing reaction datasets to recommend optimal solvents/catalysts (e.g., DMF vs. acetonitrile for acetamide formation) .

Advanced: How to resolve contradictions in spectroscopic data?

Methodological Answer:

Contradictions (e.g., unexpected NMR shifts) arise from:

- Tautomerism : Thiadiazole-thione ↔ thiadiazole-thiol equilibria. Solution : Use variable-temperature NMR to track dynamic exchanges .

- Impurity interference : Co-eluting byproducts in LCMS. Solution : Employ HPLC purification (C18 column, acetonitrile/water gradient) before analysis .

- Solvent effects : Deuterated DMSO vs. CDCl3 may shift proton signals. Solution : Standardize solvent systems across experiments .

Advanced: What mechanistic insights exist for cyclization reactions?

Methodological Answer:

Cyclization mechanisms involve:

- Thiadiazole formation : Reaction of carbothioamides with maleimides proceeds via nucleophilic attack at the α-carbon, followed by intramolecular dehydration .

- Role of catalysts : Acetic acid (5 drops) accelerates Schiff base formation in triazole-thiadiazole hybrids .

- Kinetic control : Lower temperatures (0–5°C) favor thiadiazole over oxadiazole byproducts .

Advanced: How to evaluate biological activity in pharmacological studies?

Methodological Answer:

- In vitro assays :

- Toxicity : Acute toxicity in Wistar rats (LD50) and histopathological analysis .

- Target validation : Molecular docking (AutoDock Vina) to identify binding affinities for enzymes like dihydrofolate reductase .

Advanced: What strategies improve purification of the final product?

Methodological Answer:

- Recrystallization : Use ethanol or ethanol/DMF mixtures (1:1) to remove polar impurities .

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for non-polar byproducts .

- Centrifugation : For colloidal suspensions, centrifuge at 10,000 rpm for 15 minutes .

Advanced: How to assess stability under varying storage conditions?

Methodological Answer:

- Thermal stability : TGA/DSC analysis (5°C/min ramp) to determine decomposition temperatures (>200°C typical) .

- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for byproduct formation .

- Hydrolytic stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 48 hours; quantify intact compound via LCMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.